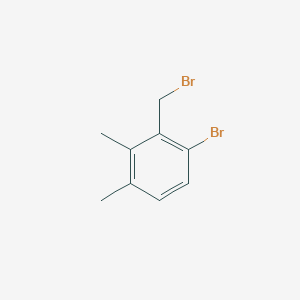
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and two methyl groups are substituted at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 3,4-dimethyltoluene. The typical synthetic route includes:
Bromination of 3,4-dimethyltoluene: This step involves the reaction of 3,4-dimethyltoluene with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Oxidation: The compound can undergo oxidation reactions to form corresponding brominated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dimethylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with functional groups such as alcohols, ethers, or amines.
Oxidation: Products include brominated carboxylic acids or ketones.
Reduction: Products include the corresponding dimethylbenzene derivative.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.
Oxidation: The compound undergoes electron transfer reactions, leading to the formation of oxidized products.
Reduction: The compound accepts electrons, resulting in the removal of bromine atoms and the formation of reduced products.
Comparison with Similar Compounds
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-(bromomethyl)benzene: Lacks the additional methyl groups at the 3 and 4 positions, resulting in different chemical properties and reactivity.
1-Bromo-2-(bromomethyl)-4-methylbenzene: Has only one additional methyl group, leading to variations in steric and electronic effects.
1-Bromo-2-(bromomethyl)-3,5-dimethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular applications in organic synthesis and material science.
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1-bromo-2-(bromomethyl)-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-4-9(11)8(5-10)7(6)2/h3-4H,5H2,1-2H3 |
InChI Key |
PBXOJZIKXDYVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















